N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine
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Overview
Description
N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine is an organic compound that features a phenyl ring substituted with a methylsulfanyl group and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine typically involves the reaction of 2-(methylsulfanyl)aniline with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-(methylsulfanyl)aniline attacks the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of N1-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group and the ethane-1,2-diamine moiety allows for specific interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Methylsulfanyl)phenyl]acetamide
- N-(2-(Methylsulfonyl)phenyl)acetamide
- 2-(Methylsulfonyl)phenol
Uniqueness
N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both the methylsulfanyl group and the ethane-1,2-diamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
86140-67-2 |
---|---|
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
N'-(2-methylsulfanylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2S/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5,11H,6-7,10H2,1H3 |
InChI Key |
GXVQUUZKMRURTA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NCCN |
Origin of Product |
United States |
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